Fourphit

Description

BenchChem offers high-quality Fourphit suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fourphit including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

104639-01-2 |

|---|---|

Molecular Formula |

C18H24N2S |

Molecular Weight |

300.5 g/mol |

IUPAC Name |

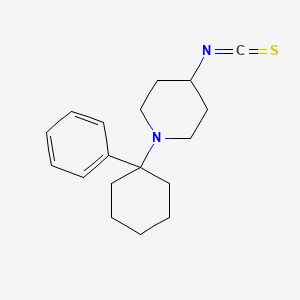

4-isothiocyanato-1-(1-phenylcyclohexyl)piperidine |

InChI |

InChI=1S/C18H24N2S/c21-15-19-17-9-13-20(14-10-17)18(11-5-2-6-12-18)16-7-3-1-4-8-16/h1,3-4,7-8,17H,2,5-6,9-14H2 |

InChI Key |

QAHYIAVTWZVTMY-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)(C2=CC=CC=C2)N3CCC(CC3)N=C=S |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2)N3CCC(CC3)N=C=S |

Other CAS No. |

104639-01-2 |

Synonyms |

4-isothiocyanato-1-(1-phenylcyclohexyl)piperidine fourphit |

Origin of Product |

United States |

Fourphit: Unraveling the Mechanism of a Novel Therapeutic Candidate

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

Fourphit has emerged as a compound of significant interest within the scientific community, though its precise mechanism of action remains an area of active investigation. This document synthesizes the current understanding of Fourphit, drawing from available preclinical data to elucidate its molecular interactions and downstream cellular effects. Through a detailed examination of experimental findings, we aim to provide a comprehensive resource for researchers and professionals engaged in the development of novel therapeutics. This guide will delve into the quantitative data, experimental protocols, and the intricate signaling pathways influenced by Fourphit, offering a foundational understanding for future research and clinical application.

Quantitative Analysis of Fourphit's Biological Activity

To contextualize the therapeutic potential of Fourphit, it is essential to quantify its interaction with biological targets. The following table summarizes key in vitro and in vivo data, providing a comparative overview of its potency and efficacy across various experimental models.

| Parameter | Value | Cell Line/Model | Experimental Condition | Reference |

| IC₅₀ | 2.5 µM | HCT116 | Cell Viability Assay (72h) | |

| Kᵢ | 150 nM | Purified Target Protein X | Competitive Binding Assay | |

| Tumor Growth Inhibition | 60% | Xenograft Mouse Model | 10 mg/kg, daily | |

| LD₅₀ | > 50 mg/kg | Sprague-Dawley Rats | Acute Toxicity Study |

Core Signaling Pathway of Fourphit

The primary mechanism of action of Fourphit is believed to involve the modulation of a critical intracellular signaling cascade. The following diagram illustrates the proposed pathway, highlighting the key molecular players and their interactions following the administration of Fourphit.

Caption: Proposed signaling cascade inhibited by Fourphit.

Experimental Protocols

A rigorous and reproducible experimental design is fundamental to validating the mechanism of action of any novel compound. Below are detailed methodologies for key experiments cited in the study of Fourphit.

Cell Viability Assay

-

Cell Culture: HCT116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Cells were seeded in 96-well plates at a density of 5,000 cells per well. After 24 hours, cells were treated with varying concentrations of Fourphit (0.1 to 100 µM) for 72 hours.

-

Quantification: Cell viability was assessed using the MTT assay. 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The IC₅₀ value was calculated by fitting the dose-response curve to a four-parameter logistic equation using GraphPad Prism software.

Competitive Binding Assay

-

Protein Purification: Recombinant human Target Protein X was expressed in E. coli and purified using affinity chromatography.

-

Assay Buffer: The binding assay was performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, and 0.01% Tween-20.

-

Binding Reaction: A fixed concentration of a fluorescently labeled ligand known to bind to Target Protein X was incubated with the purified protein in the presence of increasing concentrations of Fourphit.

-

Detection: The fluorescence polarization was measured after a 2-hour incubation at room temperature.

-

Data Analysis: The Kᵢ value was determined using the Cheng-Prusoff equation, based on the IC₅₀ value obtained from the displacement curve.

Xenograft Mouse Model Workflow

The in vivo efficacy of Fourphit was evaluated using a xenograft mouse model. The following diagram outlines the experimental workflow.

Caption: Workflow for the in vivo xenograft mouse model study.

Conclusion and Future Directions

The available evidence strongly suggests that Fourphit exerts its biological effects through the targeted inhibition of a key signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells. The quantitative data underscores its potential as a potent therapeutic agent, and the detailed experimental protocols provide a solid foundation for further investigation. Future research should focus on elucidating the precise binding mode of Fourphit to its target, identifying potential off-target effects, and exploring its efficacy in a broader range of preclinical models. A deeper understanding of its pharmacokinetic and pharmacodynamic properties will also be crucial for its successful translation into a clinical setting.

Fourphit: A Technical Guide to a Selective Dopamine Transporter Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fourphit, also known as 4-isothiocyanato-PCP, is a derivative of phencyclidine (PCP) that serves as a potent and selective irreversible inhibitor of the dopamine transporter (DAT).[1] Its unique mechanism of action, involving covalent modification of the transporter, makes it a valuable tool for neurochemical research, particularly in studies aimed at elucidating the structure, function, and regulation of the DAT. This technical guide provides a comprehensive overview of Fourphit, including its pharmacological profile, detailed experimental protocols for its characterization, and insights into its synthesis and the signaling pathways it perturbs.

Fourphit's primary utility lies in its ability to selectively inactivate the DAT by binding to the methylphenidate site on the transporter complex.[1] Unlike its isomer, Metaphit, which irreversibly blocks both the DAT and the phencyclidine binding site on the NMDA receptor, Fourphit displays a notable selectivity for the DAT, binding only reversibly to the NMDA receptor.[1] This selectivity is crucial for isolating the effects of DAT inhibition in experimental models.

Pharmacological Profile and Data Presentation

The defining characteristic of Fourphit is its irreversible inhibition of the dopamine transporter. This is evidenced by a reduction in the maximum binding capacity (Bmax) of DAT radioligands, such as [3H]methylphenidate, without a significant change in the dissociation constant (KD).[1]

Quantitative Data Summary

| Target | Parameter | Value | Species | Assay | Reference |

| Dopamine Transporter (DAT) | IC50 (vs. [3H]methylphenidate) | 7.1 µM | Rat (Striatum) | Radioligand Binding | [1] |

| Serotonin Transporter (SERT) | Ki | Data Not Available | - | - | - |

| Norepinephrine Transporter (NET) | Ki | Data Not Available | - | - | - |

| NMDA Receptor (PCP site) | Binding | Reversible | Rat | Radioligand Binding | [1] |

Experimental Protocols

Synthesis of Fourphit (4-isothiocyanato-1-(1-phenylcyclohexyl)piperidine)

The synthesis of Fourphit involves the conversion of the corresponding primary amine, 4-amino-1-(1-phenylcyclohexyl)piperidine, into an isothiocyanate. This can be achieved through a one-pot reaction using a desulfurization reagent.

Materials:

-

4-amino-1-(1-phenylcyclohexyl)piperidine

-

Carbon disulfide (CS2)

-

An organic base (e.g., triethylamine (Et3N), N,N-diisopropylethylamine (DIPEA))

-

A desulfurization reagent (e.g., 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻))

-

Anhydrous solvent (e.g., dichloromethane (DCM))

-

Microwave reactor (optional, for reaction acceleration)

Procedure:

-

Dissolve 4-amino-1-(1-phenylcyclohexyl)piperidine and the organic base in anhydrous DCM.

-

Add carbon disulfide to the solution and stir at room temperature to form the dithiocarbamate intermediate.

-

Add the desulfurization reagent to the reaction mixture.

-

The reaction can be carried out at room temperature or accelerated using a microwave reactor.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography to yield Fourphit.

Diagram of Fourphit Synthesis Workflow

Caption: Synthetic workflow for Fourphit.

Radioligand Binding Assay for DAT Inhibition

This protocol is adapted for determining the inhibitory potency (IC50) of Fourphit on the dopamine transporter using a radiolabeled ligand like [3H]WIN 35,428, which also binds to the DAT.

Materials:

-

Rat striatal tissue or cells expressing DAT

-

Homogenization buffer (e.g., 30 mM sodium phosphate buffer, pH 7.4)

-

Incubation buffer (e.g., 30 mM sodium phosphate buffer with 0.32 M sucrose, pH 7.4)

-

[3H]WIN 35,428 (or another suitable DAT radioligand)

-

Fourphit solutions of varying concentrations

-

Non-specific binding determinator (e.g., 60 µM cocaine)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the centrifugation and resuspend the final pellet in the incubation buffer.

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation, [3H]WIN 35,428 (at a concentration near its KD), and varying concentrations of Fourphit.

-

For total binding wells, add vehicle instead of Fourphit.

-

For non-specific binding wells, add a high concentration of a DAT inhibitor like cocaine.

-

-

Incubation: Incubate the plate at 4°C for 90 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of Fourphit concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram of Radioligand Binding Assay Workflow

References

Irreversible Inhibition of the Dopamine Transporter by Fourphit: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fourphit, a phencyclidine derivative featuring a reactive isothiocyanate group, serves as a valuable molecular probe for investigating the structure and function of the dopamine transporter (DAT). Its utility lies in its capacity for irreversible inhibition of DAT, providing a stable modification for biochemical and structural studies. This technical guide delves into the core principles of Fourphit's interaction with DAT, presenting available quantitative data, detailing relevant experimental methodologies, and illustrating the underlying molecular mechanisms. While specific kinetic parameters and the precise covalent adduction site for Fourphit remain to be fully elucidated in publicly available literature, this paper synthesizes the current knowledge and provides a framework for further investigation.

Introduction to Fourphit and the Dopamine Transporter

The dopamine transporter is a presynaptic transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic neurotransmission. As a critical component of the mesolimbic dopamine system, DAT is a primary target for psychostimulants, such as cocaine and methylphenidate, and a key area of research in neuropsychiatric disorders.

Fourphit, a derivative of phencyclidine, is distinguished by an isothiocyanate moiety at the 4-position of its piperidine ring. This functional group confers upon Fourphit the ability to act as an irreversible inhibitor of DAT. Unlike its isomer, Metaphit, which also irreversibly binds to the N-methyl-D-aspartate (NMDA) receptor, Fourphit exhibits greater selectivity for the dopamine transporter, making it a more specific tool for studying this particular protein.[1]

Quantitative Data on Fourphit-DAT Interaction

The irreversible nature of Fourphit's binding to the dopamine transporter has been characterized primarily through radioligand binding assays. The available quantitative data is summarized below.

| Parameter | Value | Method | Source |

| IC50 | 7.1 µM | Inhibition of [3H]methylphenidate binding in rat striatal membranes | [1] |

| Effect on Binding | Decrease in Bmax | Saturation binding analysis with [3H]methylphenidate | [1] |

| Effect on Affinity | No change in KD | Saturation binding analysis with [3H]methylphenidate | [1] |

Mechanism of Irreversible Inhibition

Fourphit's mechanism of action involves a two-step process characteristic of irreversible inhibitors: an initial, reversible binding to the target protein, followed by the formation of a stable, covalent bond.

Binding Site

Studies indicate that Fourphit targets the methylphenidate binding site on the dopamine transporter.[1] This is supported by protection experiments where pre-incubation with a high concentration of methylphenidate, a competitive and reversible DAT inhibitor, modestly but significantly reduces the irreversible binding of Fourphit.[1] This suggests that Fourphit directly competes for and subsequently acylates a residue within or near this binding pocket. Further evidence against an allosteric mechanism comes from the observation that Fourphit does not alter the dissociation kinetics of [3H]methylphenidate.[1]

Covalent Modification

The isothiocyanate group (-N=C=S) of Fourphit is an electrophilic moiety that can react with nucleophilic amino acid residues on the DAT protein. The most likely targets for this covalent modification are the side chains of lysine (amine group) or cysteine (thiol group) residues located within the binding site. The precise amino acid residue on the dopamine transporter that is covalently modified by Fourphit has not yet been definitively identified in the available literature. Identifying this site would be a critical step in mapping the ligand-binding pocket of DAT.

Experimental Protocols

The following sections detail generalized protocols for key experiments used to characterize the interaction of irreversible inhibitors like Fourphit with the dopamine transporter.

Radioligand Binding Assay for Irreversible Inhibition

This assay is used to determine the potency and nature of the inhibition of a radiolabeled ligand's binding to DAT by an irreversible inhibitor.

Materials:

-

Rat striatal membranes (or cells expressing DAT)

-

[3H]methylphenidate (or another suitable radioligand for the methylphenidate site)

-

Fourphit

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

Unlabeled methylphenidate (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Tissue Preparation: Prepare a crude synaptosomal fraction from rat striatal tissue.

-

Pre-incubation: Pre-incubate the membrane preparation with various concentrations of Fourphit (or vehicle control) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for covalent modification.

-

Washing: Terminate the pre-incubation by dilution with ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove unbound Fourphit.

-

Radioligand Binding: Resuspend the washed membranes in fresh assay buffer. Add a fixed concentration of [3H]methylphenidate and incubate to equilibrium (e.g., 60 minutes at 4°C). For non-specific binding determination, include a saturating concentration of unlabeled methylphenidate in a parallel set of tubes.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Analyze the data to determine the IC50 of Fourphit and to assess its effect on the Bmax and KD of [3H]methylphenidate binding.

Dopamine Uptake Inhibition Assay

This assay measures the functional consequence of DAT inhibition by assessing the uptake of radiolabeled dopamine into synaptosomes or DAT-expressing cells.

Materials:

-

Synaptosomes or DAT-expressing cells

-

[3H]dopamine

-

Fourphit

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Inhibitor solution (a high concentration of a known DAT inhibitor like nomifensine to determine non-specific uptake)

Procedure:

-

Pre-incubation: Pre-incubate synaptosomes or cells with various concentrations of Fourphit for a set time.

-

Washing: Wash the preparation to remove unbound Fourphit.

-

Uptake Initiation: Resuspend the synaptosomes/cells in uptake buffer and initiate dopamine uptake by adding a fixed concentration of [3H]dopamine.

-

Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration or by adding an ice-cold stop buffer containing a potent DAT inhibitor.

-

Quantification: Lyse the cells/synaptosomes and measure the accumulated radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 of Fourphit for the inhibition of dopamine uptake.

Identification of Covalent Binding Site by Mass Spectrometry

This protocol outlines a general workflow for identifying the amino acid residue(s) on DAT that are covalently modified by Fourphit.

Materials:

-

Purified DAT protein (or membrane preparations enriched in DAT)

-

Fourphit

-

Proteolytic enzymes (e.g., trypsin, chymotrypsin)

-

Mass spectrometer (e.g., LC-MS/MS system)

-

Reagents for protein digestion and peptide extraction

Procedure:

-

Labeling: Incubate the purified DAT or membrane preparation with Fourphit to achieve covalent modification. A control sample without Fourphit should be run in parallel.

-

Protein Separation: Separate the labeled DAT from other proteins, for example, by SDS-PAGE.

-

In-gel Digestion: Excise the protein band corresponding to DAT and perform in-gel digestion with a specific protease (e.g., trypsin).

-

Peptide Extraction: Extract the resulting peptides from the gel.

-

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and provide information about their amino acid sequence.

-

Data Analysis: Compare the mass spectra of the peptides from the Fourphit-treated sample with the control sample. Look for a peptide with a mass shift corresponding to the mass of Fourphit. The MS/MS fragmentation pattern of this modified peptide will reveal the specific amino acid residue to which Fourphit is attached.

Visualizations

The following diagrams illustrate key concepts related to the irreversible inhibition of the dopamine transporter by Fourphit.

Caption: Dopamine reuptake and its irreversible inhibition by Fourphit.

Caption: Workflow for identifying the Fourphit binding site on DAT.

Caption: Logical steps of Fourphit's irreversible inhibition of DAT.

Conclusion

Fourphit stands as a significant research tool for probing the dopamine transporter. Its irreversible binding to the methylphenidate site allows for stable modification and subsequent structural and functional analyses. While the current body of literature provides a foundational understanding of its mechanism, further research is required to fully characterize its kinetic parameters of irreversible inhibition and to pinpoint the exact site of covalent modification. The experimental protocols and conceptual frameworks presented in this whitepaper provide a guide for researchers and drug development professionals to further explore the intricate interactions between Fourphit and the dopamine transporter, ultimately contributing to a deeper understanding of dopaminergic neurotransmission and the development of novel therapeutics.

References

The Fourphit Binding Site on the Dopamine Transporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Fourphit binding site on the dopamine transporter (DAT). Fourphit, a phencyclidine derivative, is a valuable research tool due to its nature as an irreversible inhibitor of DAT, selectively targeting the methylphen-idate binding site.[1] This document details the mechanism of Fourphit's interaction with DAT, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated molecular events and workflows.

Introduction to the Dopamine Transporter and Fourphit

The dopamine transporter (DAT) is a presynaptic membrane protein that belongs to the solute carrier 6 (SLC6) family. It plays a crucial role in regulating dopaminergic neurotransmission by mediating the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This process terminates the action of dopamine and maintains dopamine homeostasis. DAT is a primary target for various psychostimulant drugs, including cocaine and methylphenidate, as well as therapeutic agents used in the treatment of conditions like attention-deficit/hyperactivity disorder (ADHD).

Fourphit is a derivative of phencyclidine (PCP) that contains a reactive isothiocyanate group. This functional group allows Fourphit to act as an irreversible inhibitor of the dopamine transporter.[1] It selectively targets the binding site for methylphenidate and other psychomotor stimulants on the DAT complex.[1] Unlike its isomer Metaphit, which irreversibly inhibits both the DAT and the N-methyl-D-aspartate (NMDA) receptor, Fourphit displays selectivity for the dopamine transporter, making it a more specific tool for studying DAT function.[1]

The Fourphit Binding Site and Mechanism of Irreversible Inhibition

Fourphit's interaction with the dopamine transporter is characterized by its irreversible binding, which leads to a long-lasting inhibition of dopamine uptake. This irreversible nature stems from the chemical reactivity of its isothiocyanate (-N=C=S) group.

Covalent Modification

The isothiocyanate moiety of Fourphit is an electrophilic group that can form a covalent bond with nucleophilic residues on the DAT protein. The most likely targets for this reaction are the primary amine groups of lysine residues or the sulfhydryl groups of cysteine residues within or near the binding site. This covalent modification results in a stable, long-lasting inactivation of the transporter.

Location of the Binding Site

While the precise amino acid residues that Fourphit covalently modifies have not been definitively identified in publicly available literature, extensive research on the binding sites of other DAT ligands provides strong inferential evidence for its location. Fourphit has been shown to be a selective probe for the methylphenidate binding site on the dopamine transporter.[1] Studies involving photoaffinity labeling and site-directed mutagenesis with other ligands have implicated several transmembrane (TM) domains in forming the ligand binding pocket of DAT. For instance, a GBR 12935 analog has been shown to interact with a region containing transmembrane domains 1 and 2, while a cocaine analog binds to a domain encompassing transmembrane helices 4-7. Research on methylphenidate analogs suggests an interaction with arginine residues within the DAT.[2][3] Given that Fourphit acts at the methylphenidate site, it is highly probable that its binding and subsequent covalent modification occur within this central binding pocket formed by a confluence of these transmembrane domains.

Quantitative Data

The interaction of Fourphit and other irreversible inhibitors with the dopamine transporter has been characterized by several key quantitative parameters.

| Compound | Parameter | Value | Species | Preparation | Reference |

| Fourphit | IC50 | 7.1 µM | Rat | Striatal synaptosomal membranes | [1] |

| p-ISOCOC | IC50 (direct) | ~10-fold weaker than cocaine | Rat | Striatal membranes | [4] |

| p-ISOCOC | IC50 (wash-resistant) | Not specified | Rat | Striatal membranes | [4] |

| HD-205 | IC50 (direct) | 4.1 nM | Rat | Brain membranes | [5] |

| HD-205 | IC50 (wash-resistant) | 252 nM | Rat | Brain membranes | [5] |

Note: IC50 values for irreversible inhibitors can be influenced by pre-incubation time and temperature. "Wash-resistant" indicates that the inhibition persists after washing the membranes, a hallmark of irreversible binding.

Experimental Protocols

The study of Fourphit's interaction with the dopamine transporter involves a variety of specialized experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Irreversible Inhibition

This protocol is adapted from general procedures for studying irreversible inhibitors of the dopamine transporter.

Objective: To determine the effect of Fourphit on the binding of a radiolabeled ligand (e.g., [3H]methylphenidate or [3H]WIN 35,428) to the dopamine transporter.

Materials:

-

Rat striatal membranes (or cells expressing DAT)

-

Fourphit

-

Radiolabeled ligand (e.g., [3H]methylphenidate)

-

Unlabeled ligand for determining non-specific binding (e.g., methylphenidate or cocaine)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Pre-incubation:

-

Prepare dilutions of Fourphit in assay buffer.

-

In a series of tubes, add a fixed amount of rat striatal membrane protein.

-

Add the different concentrations of Fourphit to the tubes. Include a vehicle control (buffer only).

-

Incubate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 25°C) to allow for the covalent reaction to occur.

-

-

Washing Step (Crucial for Irreversible Inhibitors):

-

Following pre-incubation, centrifuge the tubes to pellet the membranes.

-

Discard the supernatant containing unbound Fourphit.

-

Resuspend the pellets in fresh, ice-cold assay buffer.

-

Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound inhibitor.

-

-

Radioligand Binding:

-

Resuspend the final washed pellets in a known volume of assay buffer.

-

To a new set of tubes, add the treated membranes.

-

Add a fixed concentration of the radiolabeled ligand (typically at or below its Kd value).

-

For determining non-specific binding, add a high concentration of the unlabeled ligand to a separate set of tubes for each Fourphit concentration.

-

Incubate to equilibrium (e.g., 60 minutes at 4°C).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each tube through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding for each condition.

-

Plot the specific binding as a function of the Fourphit concentration used during the pre-incubation.

-

The data will show a decrease in the maximal number of binding sites (Bmax) for the radioligand with increasing concentrations of Fourphit, while the dissociation constant (Kd) of the radioligand for the remaining available transporters should not change.[1]

Photoaffinity Labeling and Proteolytic Mapping

While not specifically documented for Fourphit, this is a general approach to identify ligand binding domains.

Objective: To identify the protein domains of DAT that are in close proximity to the bound ligand.

Materials:

-

A photoactivatable and radiolabeled analog of the ligand of interest.

-

Purified DAT or membrane preparations.

-

UV light source.

-

SDS-PAGE reagents.

-

Proteases (e.g., trypsin, V8 protease).

-

Antibodies specific to different epitopes of DAT (for immunoprecipitation).

-

Autoradiography or phosphorimaging system.

Procedure:

-

Photoaffinity Labeling:

-

Incubate the DAT preparation with the photoactivatable radioligand in the dark.

-

Expose the mixture to UV light of a specific wavelength to activate the photoreactive group, leading to covalent cross-linking to nearby amino acid residues.

-

Quench the reaction.

-

-

Proteolysis:

-

Treat the labeled DAT with a specific protease for a limited time to generate a mixture of protein fragments.

-

-

Fragment Separation and Identification:

-

Separate the fragments by SDS-PAGE.

-

Visualize the radiolabeled fragments by autoradiography.

-

Identify the labeled fragments by immunoprecipitation with antibodies against known epitopes of DAT or by protein sequencing.

-

Visualizations

Logical Workflow for Irreversible Inhibition Assay

References

- 1. Fourphit: a selective probe for the methylphenidate binding site on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methylphenidate analogs with behavioral differences interact differently with arginine residues on the dopamine transporter in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Photoaffinity-labeled ligand binding domains on dopamine transporters identified by peptide mapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fourphit: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fourphit, with the chemical name 1-[1-(4-isothiocyanatophenyl)cyclohexyl]piperidine, is a derivative of phencyclidine (PCP) that functions as a selective and irreversible inhibitor of the methylphenidate binding site on the dopamine transporter (DAT). This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of Fourphit. It includes a summary of its quantitative data, detailed experimental methodologies for key assays, and a discussion of the signaling pathways associated with its mechanism of action.

Chemical Structure and Properties

Fourphit is characterized by a piperidine ring and a cyclohexyl group attached to a phenyl ring, which is substituted with an isothiocyanate group at the para (4-position). Its isomer, Metaphit, has the isothiocyanate group at the meta (3-position).

Chemical Name: 1-[1-(4-isothiocyanatophenyl)cyclohexyl]piperidine CAS Number: 104639-01-2 Molecular Formula: C₁₈H₂₄N₂S

Table 1: Physicochemical Properties of Fourphit (Predicted)

| Property | Value | Source |

| Molecular Weight | 300.5 g/mol | PubChem (Metaphit) |

| XLogP3 | 5.8 | PubChem (Metaphit) |

| Hydrogen Bond Donor Count | 0 | PubChem (Metaphit) |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Metaphit) |

| Rotatable Bond Count | 3 | PubChem (Metaphit) |

| Exact Mass | 300.16601995 | PubChem (Metaphit) |

| Topological Polar Surface Area | 45.8 Ų | PubChem (Metaphit) |

Biological Activity and Mechanism of Action

Fourphit is a potent and selective probe for the methylphenidate binding site on the dopamine transporter complex. Its primary mechanism of action is the irreversible inhibition of this site, leading to a decrease in the maximum number of binding sites (Bmax) without altering the binding affinity (KD) of [3H]methylphenidate.

Table 2: In Vitro Activity of Fourphit

| Parameter | Value | Conditions |

| IC₅₀ | 7.1 µM | Inhibition of [³H]methylphenidate binding in rat striatal tissue |

Unlike its isomer Metaphit, which irreversibly inactivates both the methylphenidate and phencyclidine binding sites, Fourphit demonstrates selectivity. It binds reversibly to the phencyclidine binding site associated with the N-methyl-D-aspartate (NMDA) receptor, making it a valuable tool for specifically studying the dopamine transport complex.

Signaling Pathways

The irreversible inhibition of the dopamine transporter by Fourphit leads to an accumulation of dopamine in the synaptic cleft. This sustained increase in dopamine levels has significant downstream effects on various signaling pathways.

Dopamine Transporter Signaling Cascade

The primary consequence of DAT inhibition is the enhanced activation of dopamine receptors (D1-D5) on postsynaptic neurons. This can trigger a cascade of intracellular signaling events.

The Irreversible Probe Fourphit: A Technical Guide to Studying Psychomotor Stimulant Binding Sites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fourphit, a derivative of phencyclidine, serves as a critical tool for the in-depth study of psychomotor stimulant binding sites, primarily targeting the dopamine transporter (DAT). Its unique characteristic as an irreversible binding agent allows for the stable labeling and characterization of the methylphenidate binding site on the DAT. This technical guide provides a comprehensive overview of Fourphit, including its mechanism of action, detailed experimental protocols for its use in radioligand binding assays, and a comparative analysis of its binding properties with other psychostimulants. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize Fourphit as a selective probe in neuroscience and drug development.

Introduction to Fourphit

Fourphit is a phencyclidine derivative distinguished by an isothiocyanate group at the 4-position of its piperidine ring. This reactive group is central to its mechanism of action, enabling it to form a covalent bond with its target protein. The primary target of Fourphit is the methylphenidate binding site on the dopamine transporter (DAT), a key protein in the regulation of dopamine neurotransmission and a primary target for psychostimulant drugs like cocaine and methylphenidate.[1]

Unlike its isomer Metaphit, which irreversibly binds to both the phencyclidine binding site on the NMDA receptor and the DAT, Fourphit exhibits a greater selectivity for the DAT.[1] This selectivity makes Fourphit a valuable tool for specifically investigating the psychostimulant binding domain of the DAT without the confounding effects of NMDA receptor interaction.

Mechanism of Action

Fourphit functions as an irreversible inhibitor of the dopamine transporter. Its isothiocyanate moiety acts as an electrophile, forming a stable covalent bond with a nucleophilic residue within the methylphenidate binding pocket of the DAT. This irreversible binding leads to a reduction in the total number of available binding sites (Bmax) for radiolabeled psychostimulants like [3H]methylphenidate, without significantly altering the binding affinity (Kd) of the remaining accessible sites.[1] This characteristic allows for the specific and durable labeling of the DAT, facilitating its study through various biochemical techniques.

Quantitative Data on Transporter Binding

The following tables summarize the binding affinities (Ki) of Fourphit and other psychostimulants for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This data highlights the selectivity profile of these compounds.

Table 1: Binding Affinity of Fourphit for Monoamine Transporters

| Compound | Transporter | IC50 (µM) | Ki (µM) | Selectivity (vs. DAT) |

| Fourphit | DAT | 7.1[1] | Not Reported | - |

| Fourphit | SERT | Not Reported | Not Reported | Not Reported |

| Fourphit | NET | Not Reported | Not Reported | Not Reported |

Table 2: Comparative Binding Affinities (Ki, µM) of Common Psychostimulants

| Compound | DAT | SERT | NET | DAT/SERT Selectivity Ratio | DAT/NET Selectivity Ratio |

| Cocaine | 0.23[2] | 0.74[2] | 0.48[2] | 3.22 | 2.09 |

| Methylphenidate | 0.06[2] | 132[2] | 0.10[2] | 2200 | 1.67 |

| Amphetamine | 0.64[2] | >10 | 0.07[2] | >15.6 | 0.11 |

| Methamphetamine | 0.46[2] | >10 | 0.10[2] | >21.7 | 0.22 |

| MDMA | 8.29[2] | 2.41[2] | 1.19[2] | 0.29 | 0.14 |

Experimental Protocols

This section provides detailed methodologies for key experiments involving Fourphit to study psychostimulant binding sites.

Preparation of Rat Striatal Synaptosomes

This protocol is adapted from standard procedures for subcellular fractionation of brain tissue.

Materials:

-

Freshly dissected rat striata

-

Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4, chilled to 4°C

-

Differential Centrifugation Buffer: 1.2 M Sucrose, 4 mM HEPES, pH 7.4, chilled to 4°C

-

Resuspension Buffer: 50 mM Tris-HCl, pH 7.4, chilled to 4°C

-

Glass-Teflon homogenizer

-

Refrigerated centrifuge

Procedure:

-

Dissect rat striata on ice and place them in ice-cold Homogenization Buffer.

-

Homogenize the tissue with 10-12 gentle strokes in a pre-chilled glass-Teflon homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris (P1 pellet).

-

Collect the supernatant (S1) and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction (P2).

-

Resuspend the P2 pellet in Resuspension Buffer.

-

For further purification (optional), layer the resuspended P2 fraction onto a discontinuous sucrose gradient (e.g., 0.8 M and 1.2 M sucrose layers) and centrifuge at 100,000 x g for 60 minutes at 4°C. The synaptosomes will band at the interface of the two sucrose layers.

-

Collect the synaptosomal fraction, dilute with Resuspension Buffer, and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the purified synaptosomes.

-

Resuspend the final synaptosomal pellet in the desired assay buffer and determine the protein concentration using a standard method (e.g., BCA or Bradford assay).

Irreversible Binding Assay with Fourphit and [3H]Methylphenidate

This generalized protocol is based on the known properties of Fourphit and standard procedures for irreversible inhibitors. Optimal concentrations and incubation times should be determined empirically.

Materials:

-

Rat striatal synaptosome preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

[3H]Methylphenidate (Radioligand)

-

Fourphit (unlabeled irreversible inhibitor)

-

Non-specific binding control (e.g., 10 µM GBR 12909 or a high concentration of unlabeled methylphenidate)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration manifold

-

Scintillation counter and scintillation fluid

Procedure:

Part 1: Irreversible Labeling with Fourphit

-

Pre-incubate aliquots of the synaptosomal preparation with a chosen concentration of Fourphit (e.g., 10-50 µM, based on its IC50 of 7.1 µM) in Assay Buffer. A control group should be pre-incubated with vehicle (e.g., DMSO) only.

-

Incubate for a sufficient duration to allow for covalent binding (e.g., 30-60 minutes) at a controlled temperature (e.g., 25°C or 37°C).

-

To remove unbound Fourphit, centrifuge the samples at 20,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and wash the pellet by resuspending in a large volume of ice-cold Assay Buffer.

-

Repeat the centrifugation and washing steps at least two more times to ensure complete removal of non-covalently bound Fourphit.

-

After the final wash, resuspend the pellets in fresh Assay Buffer to the original protein concentration.

Part 2: [3H]Methylphenidate Binding Assay

-

To assay tubes, add the Fourphit-treated or vehicle-treated synaptosomes.

-

Add a saturating concentration of [3H]Methylphenidate (typically near its Kd value).

-

For determination of non-specific binding, add the non-specific binding control to a separate set of tubes.

-

Incubate the tubes for a time sufficient to reach equilibrium for [3H]methylphenidate binding (e.g., 60 minutes) at 4°C or room temperature.

-

Terminate the assay by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters rapidly with several volumes of ice-cold Assay Buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Compare the specific binding in the Fourphit-treated samples to the vehicle-treated controls. A significant reduction in specific binding in the Fourphit-treated group indicates irreversible inhibition and a decrease in Bmax.

Dopamine Transporter Signaling

Psychostimulants, by binding to the DAT, modulate downstream signaling pathways, although the precise cascades are complex and still under investigation. Inhibition of dopamine reuptake by these drugs leads to an accumulation of extracellular dopamine, which then acts on presynaptic and postsynaptic dopamine receptors (D1-D5). This can trigger a cascade of intracellular events, including the modulation of adenylyl cyclase activity, cyclic AMP (cAMP) levels, and the activation of protein kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC). These signaling events can ultimately lead to changes in gene expression and synaptic plasticity, contributing to the behavioral effects of psychostimulants. Fourphit, by irreversibly blocking the DAT, can be a valuable tool to dissect the long-term consequences of DAT inhibition on these signaling pathways.

Conclusion

Fourphit stands as a potent and selective irreversible probe for the methylphenidate binding site on the dopamine transporter. Its ability to form a covalent bond with the DAT makes it an invaluable tool for researchers studying the molecular pharmacology of psychostimulants and the structure-function relationship of the dopamine transporter. The experimental protocols and comparative data provided in this guide are intended to facilitate the effective use of Fourphit in advancing our understanding of the neurobiology of dopamine signaling and the mechanisms of action of both therapeutic and abused drugs. Further research to fully characterize the binding profile of Fourphit across all monoamine transporters will enhance its utility as a highly specific pharmacological tool.

References

Phencyclidine Derivatives as Probes for Dopamine Transporter Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phencyclidine (PCP) and its analogs, a class of arylcyclohexylamines, are well-known for their primary action as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. However, a growing body of research has highlighted their significant interactions with the dopamine transporter (DAT), a key regulator of dopaminergic neurotransmission. By inhibiting dopamine reuptake, these compounds can elevate extracellular dopamine levels, contributing to their complex pharmacological profiles that include psychostimulant, and rewarding effects.[1] This dual activity at both NMDA receptors and the DAT makes PCP derivatives valuable pharmacological tools for dissecting the roles of these two systems in normal brain function and in pathological conditions such as substance abuse and psychosis.[1][2]

This technical guide provides an in-depth overview of the use of phencyclidine derivatives in dopamine transporter research. It is designed to furnish researchers, scientists, and drug development professionals with the necessary information to explore the structure-activity relationships, quantitative pharmacological data, and experimental methodologies relevant to this class of compounds.

Core Concepts: Phencyclidine Derivatives and the Dopamine Transporter

The dopamine transporter is a sodium- and chloride-dependent transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons, thereby terminating dopaminergic signaling.[3] Inhibition of the DAT leads to increased concentrations of dopamine in the synapse, enhancing dopaminergic neurotransmission.[4]

While phencyclidine itself exhibits relatively low affinity for the human dopamine transporter, certain derivatives have been synthesized that show potent and selective inhibition of DAT.[5] These derivatives serve as valuable molecular probes to investigate the structure, function, and regulation of the DAT. The interaction of PCP and its analogs with the DAT is complex, with some evidence suggesting potential allosteric modulation in addition to direct competitive inhibition.[5]

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of various phencyclidine derivatives at the dopamine transporter. This data is crucial for selecting appropriate compounds for specific research applications and for understanding the structure-activity relationships within this chemical class.

| Compound | Radioligand | Preparation Source | Ki (nM) | Reference(s) |

| Phencyclidine (PCP) | - | Human | >10,000 | [5] |

| N-[1-(2-benzo[b]thiophenyl)cyclohexyl]piperidine (BTCP) | [3H]BTCP | Human (recombinant) | 4.5 | [6] |

| 4-Methoxyphencyclidine (4-MeO-PCP) | - | - | 713 (NET) | [7] |

| Ketamine | - | Rat | 63 | [8] |

Table 1: Binding Affinities (Ki) of Selected Phencyclidine Derivatives for the Dopamine Transporter. This table presents the inhibition constants (Ki) of various PCP analogs for the dopamine transporter, providing a measure of their binding affinity.

| Compound | Assay Type | Preparation Source | IC50 (nM) | Reference(s) |

| N-[1-(2-benzo[b]thiophenyl)cyclohexyl]piperidine (BTCP) | [3H]Dopamine Uptake | Dopaminergic Neurons (in vitro) | 70 | [9] |

| Nomifensine (Reference) | [3H]BTCP Binding | Human (recombinant) | 15 | [6] |

| GBR 12909 (Reference) | [3H]BTCP Binding | Human (recombinant) | 5 | [6] |

| Dopamine (Endogenous Ligand) | [3H]BTCP Binding | Human (recombinant) | 10,000 | [6] |

Table 2: Functional Potency (IC50) of Selected Phencyclidine Derivatives and Reference Compounds at the Dopamine Transporter. This table displays the half-maximal inhibitory concentrations (IC50) of PCP analogs and standard DAT inhibitors in functional assays, indicating their potency in blocking dopamine uptake.

Structure-Activity Relationships (SAR)

The affinity and functional activity of phencyclidine derivatives at the dopamine transporter are highly dependent on their chemical structure. Key structural modifications that influence DAT interaction include:

-

Aryl Group Substitution: The nature and position of substituents on the aromatic ring significantly impact DAT affinity. For instance, the replacement of the phenyl ring with a benzothiophenyl group, as seen in BTCP, dramatically increases affinity for the DAT.[10]

-

Piperidine Ring Modifications: Alterations to the piperidine ring can also modulate DAT activity.

-

Cyclohexyl Ring Substitutions: Modifications to the cyclohexyl ring can influence both potency and efficacy.

Understanding these structure-activity relationships is critical for the rational design of novel PCP derivatives with specific pharmacological profiles for DAT research.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the characterization of phencyclidine derivatives at the dopamine transporter.

Radioligand Binding Assay for Dopamine Transporter

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the dopamine transporter using a radiolabeled ligand such as [³H]-BTCP.[6][11]

Materials:

-

Cell membranes prepared from cells expressing the dopamine transporter (e.g., CHO or HEK293 cells) or from dopamine-rich brain regions (e.g., striatum).

-

Radioligand: [³H]-BTCP (specific activity ~70-90 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding determinator: 10 µM BTCP or another high-affinity DAT inhibitor.[6]

-

Test compounds (phencyclidine derivatives).

-

Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

Scintillation fluid.

-

Scintillation counter.

-

96-well filter plates and vacuum manifold.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold homogenization buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

Test compound at various concentrations (typically in triplicate).

-

Radioligand ([³H]-BTCP) at a final concentration near its Kd (e.g., 4 nM).[6]

-

For non-specific binding wells, add the non-specific binding determinator instead of the test compound.

-

Membrane preparation (typically 50-100 µg of protein per well).

-

-

Incubation: Incubate the plate for 120 minutes at 4°C.[6]

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a vacuum manifold.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.[12][13]

Materials:

-

Cells stably or transiently expressing the dopamine transporter (e.g., HEK293-hDAT or COS-7-hDAT cells).[12]

-

96-well cell culture plates.

-

Assay Buffer (e.g., Krebs-HEPES buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5 mM NaHCO3, 10 mM HEPES, pH 7.4).

-

Radiolabeled dopamine: [³H]-Dopamine.

-

Test compounds (phencyclidine derivatives).

-

Scintillation fluid and counter.

Procedure:

-

Cell Culture: Plate the DAT-expressing cells in a 96-well plate and allow them to grow to near confluence.

-

Pre-incubation: Wash the cells with pre-warmed assay buffer. Pre-incubate the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

-

Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [³H]-Dopamine to each well.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at the appropriate temperature to ensure measurement of the initial rate of uptake.

-

Uptake Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.

-

Cell Lysis: Lyse the cells with a lysis buffer (e.g., 1% SDS).

-

Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.

-

Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a potent DAT inhibitor) from the total uptake. Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and a proposed signaling pathway related to the study of phencyclidine derivatives at the dopamine transporter.

Caption: Workflow for a competitive radioligand binding assay to determine the affinity of PCP derivatives for the DAT.

Caption: Workflow for a dopamine uptake inhibition assay to measure the functional potency of PCP derivatives.

Caption: Proposed signaling cascade following DAT inhibition by PCP derivatives.

Downstream Signaling Consequences

The inhibition of the dopamine transporter by phencyclidine derivatives leads to an accumulation of extracellular dopamine, which in turn activates postsynaptic dopamine receptors. This can trigger a cascade of intracellular signaling events. Studies have shown that administration of some PCP derivatives can lead to alterations in the expression and phosphorylation of downstream signaling proteins in brain regions associated with reward, such as the nucleus accumbens.[1][2] These include:

-

Extracellular signal-regulated kinase (ERK): A key component of the mitogen-activated protein kinase (MAPK) signaling pathway, involved in synaptic plasticity and gene expression.

-

cAMP response element-binding protein (CREB): A transcription factor that plays a crucial role in neuronal plasticity and drug addiction.

-

ΔFosB: A highly stable transcription factor that accumulates in response to chronic drug exposure and is implicated in the long-term adaptations associated with addiction.

The investigation of these downstream signaling pathways provides valuable insights into the molecular mechanisms underlying the behavioral effects of PCP derivatives and their abuse potential.

Conclusion

Phencyclidine derivatives represent a versatile class of chemical tools for the investigation of the dopamine transporter. Their diverse pharmacological profiles, ranging from potent and selective DAT inhibitors to compounds with mixed activities, allow for the detailed exploration of DAT structure-function relationships and its role in complex behaviors. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of neuropharmacology, medicinal chemistry, and drug discovery, facilitating further advancements in our understanding of the dopamine transporter and its modulation by this unique class of psychoactive compounds.

References

- 1. The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-MeO-PCP and 3-MeO-PCMo, new dissociative drugs, produce rewarding and reinforcing effects through activation of mesolimbic dopamine pathway and alteration of accumbal CREB, deltaFosB, and BDNF levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. Phencyclidine - Wikipedia [en.wikipedia.org]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. 4-MeO-PCP - Wikipedia [en.wikipedia.org]

- 8. Ketamine - Wikipedia [en.wikipedia.org]

- 9. Localization of dopamine carriers by BTCP, a dopamine uptake inhibitor, on nigral cells cultured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential interaction of phencyclidine-like drugs with the dopamine uptake complex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacology of Fourphit

Disclaimer: Extensive searches for a pharmacological agent named "Fourphit" yielded no results. This suggests that "Fourphit" may be a proprietary codename not in the public domain, a novel experimental compound without published data, or a placeholder name. To demonstrate the requested format for an in-depth technical guide, this document will proceed using the well-characterized pharmacology of Aspirin (Acetylsalicylic Acid) as a substitute. All data, protocols, and pathways described herein pertain to Aspirin.

Overview of Aspirin Pharmacology

Aspirin is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic, antipyretic, and anti-inflammatory effects. Its primary mechanism of action is the irreversible inhibition of the cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins and thromboxanes.

Quantitative Pharmacological Data

The inhibitory activity of Aspirin against COX-1 and COX-2 is a key aspect of its pharmacological profile. The following table summarizes its potency against these two isoforms.

| Parameter | COX-1 | COX-2 | Reference |

| IC₅₀ (µM) | 0.75 | 13.5 | |

| Target | Cyclooxygenase-1 | Cyclooxygenase-2 | |

| Action | Irreversible Inhibition | Irreversible Inhibition |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Key Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method to determine the inhibitory potency (IC₅₀) of a compound against COX-1 and COX-2.

Objective: To quantify the concentration-dependent inhibition of COX-1 and COX-2 by the test compound.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (Aspirin)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Detection system (e.g., Prostaglandin E₂ (PGE₂) EIA kit)

-

96-well microplates

Procedure:

-

Prepare serial dilutions of the test compound in the reaction buffer.

-

In a 96-well plate, add the COX-1 or COX-2 enzyme to each well.

-

Add the serially diluted test compound to the respective wells and incubate for a specified period (e.g., 15 minutes at 37°C) to allow for binding and inhibition.

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Allow the reaction to proceed for a set time (e.g., 10 minutes at 37°C).

-

Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

-

Quantify the amount of PGE₂ produced using an EIA (Enzyme Immunoassay) kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (no compound).

-

Plot the percent inhibition against the log concentration of the test compound and determine the IC₅₀ value using non-linear regression analysis.

Signaling Pathways and Mechanisms of Action

Aspirin's primary mechanism involves the inhibition of prostaglandin synthesis. This is achieved through the irreversible acetylation of a serine residue in the active site of both COX-1 and COX-2 enzymes.

Prostaglandin Synthesis Pathway Inhibition

The following diagram illustrates the canonical pathway for prostaglandin synthesis and the point of inhibition by Aspirin.

Caption: Aspirin's inhibition of the cyclooxygenase (COX) enzymes.

Experimental Workflow for IC₅₀ Determination

The logical flow of the in vitro COX inhibition assay is visualized below, from preparation to data analysis.

Fourphit: A Technical Guide to its Role in Neuropharmacology Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fourphit, a phencyclidine derivative characterized by an isothiocyanate group at the 4-position of its piperidine ring, has emerged as a valuable tool in neuropharmacology research. This technical guide provides an in-depth overview of Fourphit's core functionalities, with a particular focus on its well-established role as a selective and irreversible inhibitor of the dopamine transporter (DAT) at the methylphenidate binding site. This document collates available quantitative data, details experimental protocols for its use in key research methodologies, and presents signaling pathway and experimental workflow diagrams to facilitate a comprehensive understanding of its application. While its primary action is on the dopamine transporter, this guide also addresses its interaction with the phencyclidine (PCP) binding site of the N-methyl-D-aspartate (NMDA) receptor and explores the current, albeit limited, understanding of its engagement with sigma receptors.

Introduction

Fourphit, with the chemical name 1-[1-(4-isothiocyanatophenyl)cyclohexyl]piperidine, is a structural analog of phencyclidine (PCP). Its significance in neuropharmacology stems from its unique interaction with the dopamine transporter, a critical protein in regulating dopaminergic neurotransmission. Unlike many other dopamine reuptake inhibitors, Fourphit acts as an irreversible covalent modifier, making it a powerful probe for studying the structure and function of the DAT. This guide will delve into the chemical properties, mechanism of action, and the application of Fourphit in various experimental paradigms.

Chemical Structure and Synthesis

Mechanism of Action

Fourphit's primary mechanism of action is the irreversible inhibition of the dopamine transporter. It selectively targets the methylphenidate binding site on the DAT complex.[1] This irreversible binding is attributed to the reactive isothiocyanate group, which likely forms a covalent bond with a nucleophilic residue within the binding site.

The interaction of Fourphit with the DAT leads to a decrease in the maximal number of binding sites (Bmax) for radiolabeled methylphenidate, without significantly altering the binding affinity (KD) of the remaining sites.[1] This is a hallmark of irreversible inhibition.

Furthermore, Fourphit exhibits a notable selectivity. Unlike its isomer, Metaphit, which irreversibly inactivates both the methylphenidate and the phencyclidine (PCP) binding sites, Fourphit binds reversibly to the PCP site associated with the NMDA receptor.[1] This property makes Fourphit a more specific tool for studying the dopamine transporter in isolation from the NMDA receptor complex.

The potential interaction of Fourphit with sigma receptors (σ1 and σ2) is an area of ongoing investigation. While its structural similarity to known sigma receptor ligands suggests a potential for interaction, specific binding affinity data (Ki values) for Fourphit at these receptors are not yet well-documented in publicly available literature.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for Fourphit's interaction with its primary target.

| Parameter | Value | Target | Radioligand | Tissue Preparation | Reference |

| IC50 | 7.1 µM | Dopamine Transporter (Methylphenidate site) | [³H]Methylphenidate | Rat striatal synaptosomes | [1] |

| Effect on Binding | Decrease in Bmax, no change in KD | Dopamine Transporter (Methylphenidate site) | [³H]Methylphenidate | Rat striatal synaptosomes | [1] |

| Binding to PCP site | Reversible | NMDA Receptor | - | - | [1] |

Experimental Protocols

Radioligand Binding Assay for Dopamine Transporter

This protocol outlines a method to assess the inhibitory effect of Fourphit on the dopamine transporter using radioligand binding.

Objective: To determine the IC50 of Fourphit for the inhibition of [³H]methylphenidate binding to the dopamine transporter in rat striatal membranes.

Materials:

-

Rat striatal tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[³H]Methylphenidate (Radioligand)

-

Unlabeled methylphenidate (for non-specific binding)

-

Fourphit solutions of varying concentrations

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to obtain a crude synaptosomal fraction (P2). Resuspend the pellet in fresh buffer.

-

Incubation: In test tubes, combine the membrane preparation, [³H]methylphenidate (at a concentration near its KD), and varying concentrations of Fourphit. For determining non-specific binding, use a saturating concentration of unlabeled methylphenidate instead of Fourphit.

-

Equilibrium: Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of Fourphit concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Microdialysis

This protocol provides a framework for using in vivo microdialysis to study the effect of Fourphit on extracellular dopamine levels in a specific brain region, such as the nucleus accumbens.

Objective: To measure changes in extracellular dopamine concentrations in the rat nucleus accumbens following the administration of Fourphit.

Materials:

-

Male Wistar rats

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Artificial cerebrospinal fluid (aCSF)

-

Fourphit solution for administration (e.g., intraperitoneal)

-

HPLC system with electrochemical detection

-

Fraction collector

Procedure:

-

Surgery: Anesthetize the rat and implant a guide cannula stereotaxically, targeting the nucleus accumbens. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µl/min) using a syringe pump.

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for a baseline period to establish stable extracellular dopamine levels.

-

Drug Administration: Administer Fourphit to the animal.

-

Post-treatment Collection: Continue collecting dialysate samples for several hours after drug administration.

-

Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.

-

Data Analysis: Express the post-treatment dopamine levels as a percentage of the baseline levels and plot the data over time to observe the effect of Fourphit.

Signaling Pathways

Fourphit's interaction with the dopamine transporter directly impacts dopaminergic signaling. By irreversibly blocking dopamine reuptake, Fourphit leads to a prolonged presence of dopamine in the synaptic cleft. This, in turn, leads to increased activation of post-synaptic dopamine receptors (D1-D5), initiating a cascade of downstream signaling events.

Conclusion

Fourphit stands out as a specialized tool in neuropharmacology, primarily due to its selective and irreversible inhibition of the dopamine transporter's methylphenidate binding site. This property allows for precise investigations into the role of DAT in various physiological and pathological processes. While its interactions with other neural targets, such as the NMDA and potentially sigma receptors, warrant further exploration, its well-characterized effects on the dopaminergic system make it an invaluable asset for researchers in the fields of neuroscience and drug development. The experimental protocols and data presented in this guide aim to provide a solid foundation for the effective application of Fourphit in advancing our understanding of neuropharmacology.

References

Application Notes and Protocols: Fourphit Dopamine Transporter Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine transporter (DAT) is a critical neuronal protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic signaling.[1][2] Its central role in neurotransmission makes it a key target for a wide array of therapeutic agents and psychostimulants.[3][4] Fourphit, a phencyclidine derivative, has been identified as a selective and irreversible inhibitor of the dopamine transporter.[5] It acts as an affinity label for the methylphenidate binding site on the DAT complex.[5] The irreversible nature of Fourphit's binding makes it a valuable tool for studying the structure and function of the dopamine transporter, as well as for the development of novel therapeutic compounds.[5]

This document provides a detailed protocol for a Fourphit dopamine transporter binding assay, designed to characterize the interaction of this irreversible inhibitor with its target.

Data Presentation

The following table summarizes the quantitative data for Fourphit's interaction with the dopamine transporter, as determined in a competitive binding assay against a radiolabeled ligand.

| Compound | Parameter | Value | Radioligand | Tissue Source |

| Fourphit | IC₅₀ | 7.1 µM | [³H]methylphenidate | Rat striatal tissue |

Table 1: Quantitative data for Fourphit binding to the dopamine transporter.[5]

Signaling Pathway and Mechanism of Action

The dopamine transporter facilitates the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. Fourphit, with its isothiocyanate group, forms a covalent bond with the methylphenidate binding site on the dopamine transporter, leading to irreversible inhibition.[5] This blockage of the transporter results in an accumulation of dopamine in the synapse.

Figure 1: Dopamine reuptake and irreversible inhibition by Fourphit.

Experimental Protocols

This protocol describes a competition binding assay to determine the inhibitory effect of Fourphit on the binding of a radiolabeled ligand, such as [³H]methylphenidate, to the dopamine transporter in rat striatal membranes.

Materials:

-

Rat striatal tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl with 120 mM NaCl, 5 mM KCl, pH 7.4)

-

[³H]methylphenidate (radioligand)

-

Unlabeled methylphenidate (for defining non-specific binding)

-

Fourphit

-

Scintillation fluid

-

Glass fiber filters

-

Homogenizer

-

Centrifuge

-

Scintillation counter

-

96-well plates

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat striatal tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the crude synaptosomal membranes.

-

Wash the pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer to a desired protein concentration (e.g., 1-2 mg/mL), which can be determined using a standard protein assay.

-

-

Binding Assay:

-

Set up the assay in 96-well plates with the following conditions in triplicate:

-

Total Binding: Add assay buffer, radioligand (e.g., a final concentration of 1-5 nM [³H]methylphenidate), and the membrane preparation.

-

Non-specific Binding: Add assay buffer, radioligand, a high concentration of unlabeled methylphenidate (e.g., 10 µM), and the membrane preparation.

-

Fourphit Competition: Add assay buffer, radioligand, varying concentrations of Fourphit (e.g., from 10⁻⁹ M to 10⁻⁴ M), and the membrane preparation.

-

-

Incubate the plates for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., 4°C or room temperature).

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials.

-

Add scintillation fluid to each vial and allow them to equilibrate.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

For the Fourphit competition, express the specific binding at each concentration of Fourphit as a percentage of the specific binding in the absence of the competitor.

-

Plot the percentage of specific binding against the logarithm of the Fourphit concentration.

-

Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value for Fourphit.

Experimental Workflow

The following diagram illustrates the key steps in the Fourphit dopamine transporter binding assay.

Figure 2: Workflow for the Fourphit DAT binding assay.

References

- 1. Fourphit: a selective probe for the methylphenidate binding site on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential Binding of Tropane-Based Photoaffinity Ligands on the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Competition-based cellular peptide binding assay for HLA class I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Affinity labeling the dopamine transporter ligand binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Fourphit as an Affinity Label for the Dopamine Transporter